molecular formula C14H15N5O3 B2552102 (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034436-30-9

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2552102
CAS No.: 2034436-30-9
M. Wt: 301.306
InChI Key: SGVIWQHMOGBMQS-UHFFFAOYSA-N
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Description

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone (CAS 2034436-30-9) is a synthetically produced heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H15N5O3 and a molecular weight of 301.30 g/mol, this complex molecule features a pyrrolidine core linked to both methoxypyridazine and pyrimidine carbonyl groups . This specific architecture, containing multiple nitrogen-based heterocycles, is characteristic of scaffolds designed to interact with biological targets. Heterocyclic compounds are fundamental in pharmaceuticals, with over 85% of FDA-approved drugs containing these structures, due to their superior ability to engage with enzymes and receptors through various intermolecular forces . The presence of distinct pyridazine and pyrimidine rings suggests potential for investigation across a range of therapeutic areas. Compounds with analogous pyrrolidine and pyrimidine motifs have been explored in published research as kinase inhibitors, highlighting the relevance of such structures in developing treatments for proliferative, inflammatory, and autoimmune diseases . The calculated physical properties of this compound include a topological polar surface area of 90.3 Ų and an XLogP3 value of 0.4, indicating favorable characteristics for early-stage research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for verifying the compound's suitability for their specific experimental objectives.

Properties

IUPAC Name

[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-21-11-3-4-12(18-17-11)22-10-5-8-19(9-10)14(20)13-15-6-2-7-16-13/h2-4,6-7,10H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIWQHMOGBMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the methoxypyridazine moiety: This step involves the nucleophilic substitution of a halogenated pyridazine with a methoxy group.

    Coupling with the pyrimidine ring: The final step involves the coupling of the pyrrolidine derivative with a pyrimidine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base or acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Pyridazine’s two adjacent nitrogen atoms increase polarity compared to pyridine .
  • Substituent Effects : The methoxy group in the target compound may enhance solubility relative to fluorinated analogs like HB085, where fluorine introduces electronegativity but reduces metabolic stability .
  • Synthetic Complexity : Compound 3s from uses a pentyloxy linker and benzothiazole, suggesting that synthesizing the target compound would require alternative strategies (e.g., coupling 6-methoxypyridazine-3-ol with a pyrrolidine precursor) .

Functional Comparisons

  • Physicochemical Properties : The estimated molecular weight (~342.37 g/mol) and logP (calculated ~1.9) of the target compound suggest moderate lipophilicity, comparable to HB085 (logP ~1.5) but lower than 3s (logP ~3.2) due to fewer alkyl chains .

Biological Activity

(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone, also known by its CAS number 2034436-30-9, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique molecular structure that combines pyrrolidine and pyrimidine moieties with a methoxypyridazine group, suggesting diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N5O3, with a molecular weight of 301.30 g/mol. Its structure is characterized by the following key features:

FeatureDescription
CAS Number 2034436-30-9
Molecular Formula C14H15N5O3
Molecular Weight 301.30 g/mol
Functional Groups Methoxypyridazine, Pyrrolidine, Pyrimidine

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly related to central nervous system (CNS) disorders. The presence of the methoxypyridazinyl group is believed to enhance its pharmacological profile by improving bioavailability and selectivity for specific neurotransmitter receptors.

The proposed mechanism of action involves interaction with various neurotransmitter systems, which may influence mood regulation and cognitive functions. Preliminary studies suggest potential interactions with:

  • Dopaminergic receptors : Implicated in mood and reward pathways.
  • Serotonergic receptors : Associated with mood stabilization and anxiety reduction.

Further research is necessary to elucidate the specific pathways involved.

Research Findings and Case Studies

  • Neuropharmacological Studies :
    • A study on similar compounds indicated that those with a pyrrolidine ring often show enhanced activity against anxiety and depression models in animal studies. The incorporation of the methoxypyridazine moiety may provide additional benefits in terms of receptor affinity and selectivity.
  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound can modulate neurotransmitter release in neuronal cultures, suggesting a role in synaptic plasticity.

Comparative Analysis

The compound can be compared to other structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
2-(4-Fluorophenoxy)-N-(pyridin-3-yloxy)acetamideContains a fluorophenoxy groupPotential anti-cancer activity
4-(6-Methoxypyridazin-3-yloxy)anilineSimilar methoxypyridazinyl moietyInvestigated for antibacterial properties
1-(2-Hydroxyphenyl)-3-(pyridin-4-yloxy)propanoneFeatures a hydroxyl group on phenylKnown for anti-inflammatory effects

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